5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole
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Overview
Description
Synthesis Analysis
The synthesis of related isoxazole compounds involves multicomponent reactions and efficient methodologies. For instance, 5-aminooxazole compounds can be synthesized from readily available materials using a multicomponent synthesis approach, showing the diversity in creating isoxazole frameworks (Janvier et al., 2002; Sun et al., 2001; Fayol et al., 2004). These methodologies emphasize the utility of isoxazole derivatives in organic synthesis due to their reactivity and versatility.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography and computational methods. For example, the ReI complex with a pyridine-triazole ligand exhibits an octahedral coordination environment (Piletska et al., 2014). Similarly, the molecular structure of various isoxazole derivatives has been determined, demonstrating the diverse configurations and bonding environments that can exist within these frameworks.
Chemical Reactions and Properties
Isoxazole compounds can undergo various chemical reactions, highlighting their reactive nature and applicability in synthetic chemistry. For example, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a reagent for selective esterification reactions under Mitsunobu conditions (Iranpoor et al., 2010). These reactions showcase the functional versatility and chemical reactivity of isoxazole derivatives.
Physical Properties Analysis
The physical properties of isoxazole derivatives can vary significantly based on their specific structures and substituents. While specific data for 5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole may not be available, related compounds exhibit a range of melting points, boiling points, and solubilities, which can be influenced by molecular weight, polarity, and functional groups present.
Chemical Properties Analysis
The chemical properties of isoxazole derivatives include their reactivity towards nucleophilic and electrophilic species, their ability to participate in cycloaddition reactions, and their use as intermediates in the synthesis of more complex molecules. These properties are influenced by the electron-rich nature of the isoxazole ring and the presence of various substituents, which can dictate the compound's reactivity and stability.
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-13(2)9-15-10-19(26-21-15)20(23)22-8-7-14(12-22)17-11-16(24-3)5-6-18(17)25-4/h5-6,10-11,13-14H,7-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDUOHXQZMIHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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